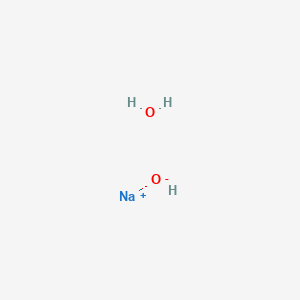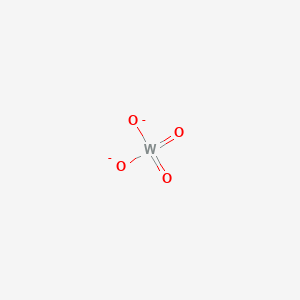
Natriumhydroxid-Monohydrat
Übersicht
Beschreibung
Synthesis Analysis
Sodium hydroxide monohydrate can be synthesized through various methods, including the hydrothermal gasification of biomass in the presence of sodium hydroxide, which significantly promotes hydrogen gas production from glucose and other biomass samples. This process demonstrates the compound's role in enhancing chemical reactions, particularly in the generation of hydrogen gas, a clean and sustainable energy source (Onwudili & Williams, 2009).
Molecular Structure Analysis
The structure of aqueous sodium hydroxide solutions has been extensively studied through x-ray diffraction and simulation studies, revealing detailed insights into the hydration spheres of sodium ions and the hydration structure of anions. These studies show the capabilities and limitations of various methods in describing the solution structure, contributing to a better understanding of sodium hydroxide monohydrate at the molecular level (Megyes et al., 2008).
Chemical Reactions and Properties
Sodium hydroxide monohydrate is involved in numerous chemical reactions, serving as a base or reactant that influences the course and outcome of these processes. For example, its role in the synthesis of diphenyl carbonate from phenol, carbon monoxide, and oxygen showcases its effectiveness in facilitating reactions that form valuable chemical products (Hallgren & Lucas, 1981).
Physical Properties Analysis
The physical properties of sodium hydroxide monohydrate, such as its melting point and phase transitions, have been the subject of scientific investigation. Studies have identified various transitions up to its melting point, providing crucial information about its behavior under different temperature conditions and its physical characteristics (Smothers et al., 2007).
Wissenschaftliche Forschungsanwendungen
Säurenneutralisierer
Natriumhydroxid-Monohydrat wird als Säurenneutralisierer . Es ist eine starke Base, die Säuren neutralisieren kann, was es in verschiedenen chemischen Reaktionen nützlich macht .
Chemische Industrie
Es wird in der chemischen Industrie weit verbreitet eingesetzt, um chemische Reaktionen anzutreiben . Als starke Base kann es viele Arten von chemischen Reaktionen erleichtern, einschließlich derer, die einen hohen pH-Wert erfordern .
Erdölraffination
This compound findet Anwendung als Neutralisationsmittel in der Erdölraffinerie . Es kann saure Bestandteile im Erdöl neutralisieren und so die Qualität und Sicherheit des Endprodukts verbessern .
Farbentferner
Es wird als Farbentferner . This compound kann Farbe abbauen und entfernen, was es für Renovierungs- und Restaurierungsprojekte nützlich macht .
Analytisches Reagenz
This compound wird als analytisches Reagenz in Laboren verwendet, um die Konzentration von Säuren durch Titration zu messen . Dies macht es zu einem wichtigen Werkzeug in der analytischen Chemie
Wirkmechanismus
Safety and Hazards
Sodium hydroxide is strongly irritating and corrosive. It can cause severe burns and permanent damage to any tissue that it comes in contact with . Sodium hydroxide can cause hydrolysis of proteins, and hence can cause burns in the eyes which may lead to permanent eye damage . Sodium hydroxide causes severe irritation to eyes, skin, mucous membrane; pneumonitis; eye and skin burns; and temporary loss of hair .
Zukünftige Richtungen
Sodium hydroxide is used in a variety of industries and its demand is expected to increase. It is used in households to pickle old paint and varnishes or as a chemical drain cleaner. Sodium hydroxide is used in detergent and soap production, as well as in the pulp and paper industry . In the food industry, this caustic soda is used to flush the bottles in bottling lines . In the chemical industry, many acids are neutralized using sodium hydroxide .
Eigenschaften
IUPAC Name |
sodium;hydroxide;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Na.2H2O/h;2*1H2/q+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJWASZNUJCEKT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[OH-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635808 | |
| Record name | Sodium hydroxide--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
58.012 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12200-64-5 | |
| Record name | Sodium hydroxide--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Caustic soda monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What makes the crystal structure of sodium hydroxide monohydrate unique?
A: Sodium hydroxide monohydrate exhibits a layered structure reminiscent of hydrargillite (Al(OH)₃). This structure features strong, one-dimensional, infinite hydrogen bonds between hydroxide ions (OH⁻) and water molecules (H₂O) within specific oxygen layers. [] These layers are further connected by bridge-bonds involving OH⁻ ions and H₂O molecules, contributing to the compound's overall stability. []
Q2: How is sodium hydroxide monohydrate used in the extraction of alkali metals from natural resources?
A: A study on Turkish trona deposits highlighted the application of sodium hydroxide monohydrate in alkali extraction. [] A solution of 7.3% sodium hydroxide was employed to dissolve the crude trona. [] Subsequent evaporative crystallization at 100°C yielded sodium hydroxide monohydrate crystals, which were then calcined to produce dense soda ash. [] This process demonstrated a 70% yield, signifying the efficacy of sodium hydroxide monohydrate in extracting valuable alkali metals from natural resources. []
Q3: What are the different phases observed in sodium hydroxide, and how are they related to sodium hydroxide monohydrate?
A: Research on phase transitions in sodium hydroxide revealed distinct phases, including α-sodium hydroxide and β-sodium hydroxide. [] While these phases are anhydrous forms of sodium hydroxide, understanding their transitions and properties is crucial when considering the behavior of sodium hydroxide monohydrate at elevated temperatures. [] For instance, the study identified the melting point of sodium hydroxide monohydrate and the subsequent dehydration process as critical stages. [] This knowledge is essential for processes involving sodium hydroxide monohydrate at high temperatures, like the aforementioned alkali extraction.
Q4: How can I find detailed information on the stability and compatibility of sodium hydroxide monohydrate with various materials?
A: While the provided research articles don't delve into specific material compatibility data, they highlight the importance of understanding the compound's behavior under different conditions. [, ] Consult chemical compatibility databases and conduct rigorous experimental testing to determine the suitability of sodium hydroxide monohydrate for your specific application.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















